Superior In Vivo Anticancer Activity of Val-Ala Linker vs. Val-Cit in Non-Internalizing ADC Model
In a comparative study of F16-MMAE ADCs bearing Val-Cit, Val-Ala, Val-Lys, and Val-Arg dipeptide linkers, the Val-Ala conjugate (F16-Val-Ala-MMAE) exhibited the strongest tumor growth inhibition in mice bearing A431 human epidermoid carcinoma xenografts when administered at a suboptimal dose of 3 mg/kg [1]. While all conjugates inhibited tumor growth relative to saline control, F16-Val-Ala-MMAE outperformed the Val-Cit analog, which was previously shown to be curative only at a higher 7 mg/kg dose [1].
| Evidence Dimension | Tumor growth inhibition in A431 xenograft model |
|---|---|
| Target Compound Data | F16-Val-Ala-MMAE (4) exhibited the best tumor growth inhibition among all dipeptide variants tested |
| Comparator Or Baseline | F16-Val-Cit-MMAE (1) previously showed curative effects at 7 mg/kg but weaker activity at 3 mg/kg; F16-Val-Arg-MMAE (2) showed weakest activity |
| Quantified Difference | Val-Ala > Val-Cit > Val-Lys ≈ Val-Arg at 3 mg/kg dose |
| Conditions | BALB/c nude mice with subcutaneous A431 tumors; four i.v. administrations at 3 mg/kg; tumor volume measured |
Why This Matters
Demonstrates that linker dipeptide choice directly impacts in vivo efficacy at clinically relevant doses, making Val-Ala the preferred sequence for non-internalizing ADC applications.
- [1] Dal Corso, A., Cazzamalli, S., Gébleux, R., Mattarella, M., Neri, D. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Bioconjugate Chem. 2017, 28(7), 1826–1833. View Source
